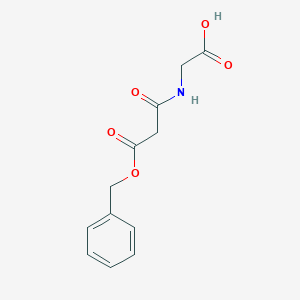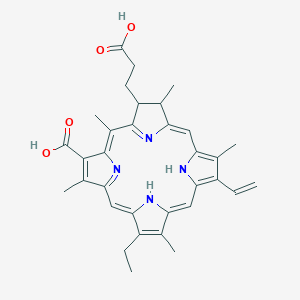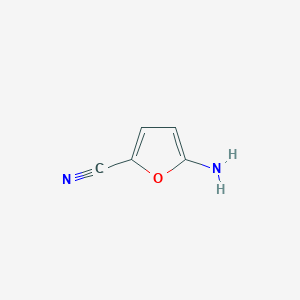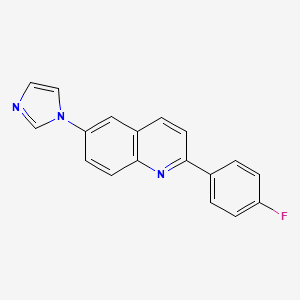
2-(2-(Benzyloxycarbonyl)acetamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid typically involves multiple steps. One common method includes the reaction of phenylmethanol with an appropriate acyl chloride to form an ester. This ester is then reacted with an amino acid derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like peroxycarboxylic acids to form epoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functional groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include peroxycarboxylic acids for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted amides and esters .
Aplicaciones Científicas De Investigación
2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
Oxazole derivatives: Compounds with a similar heterocyclic structure but distinct chemical properties and applications.
Uniqueness
2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13NO5 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
2-[(3-oxo-3-phenylmethoxypropanoyl)amino]acetic acid |
InChI |
InChI=1S/C12H13NO5/c14-10(13-7-11(15)16)6-12(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) |
Clave InChI |
PWZLZESSPVHRTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-Oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}acetamide](/img/structure/B13877390.png)

![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)

![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)




![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)




